molecular formula C21H22Cl2F3N3O2 B1139086 Teijin compound 1 hydrochloride

Teijin compound 1 hydrochloride

Número de catálogo: B1139086
Peso molecular: 476.3 g/mol
Clave InChI: PGUQBBISBKGQDC-GMUIIQOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teijin Compound 1 (clorhidrato) es un compuesto químico conocido por su potente actividad antagonista contra el receptor de quimiocinas CCR2b. Este compuesto se utiliza principalmente en la investigación científica para estudiar la inhibición de la quimiotaxis celular inducida por la proteína 1 quimioatrayente de monocitos (MCP-1). La fórmula empírica de Teijin Compound 1 (clorhidrato) es C21H21ClF3N3O2·HCl, y tiene un peso molecular de 476.32 .

Métodos De Preparación

La preparación de Teijin Compound 1 (clorhidrato) implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de N-[2-[[(3R)-1-[(4-clorofenil)metil]-3-pirrolidinil]amino]-2-oxoetil]-3-(trifluorometil)benzamida. El producto final se obtiene como una sal de clorhidrato para mejorar su estabilidad y solubilidad. El compuesto es soluble en dimetilsulfóxido (DMSO) a concentraciones mayores o iguales a 20 mg/mL .

Análisis De Reacciones Químicas

Teijin Compound 1 (clorhidrato) experimenta diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales dentro del compuesto.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Teijin Compound 1 has been investigated for its role in targeting vascular inflammation, particularly in conditions like atherosclerosis. A study demonstrated that liposomes encapsulating Teijin Compound 1 could specifically target activated endothelial cells expressing VCAM-1, reducing monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice . This targeted approach shows promise in treating cardiovascular diseases by mitigating inflammatory processes.

Cancer Therapy

The compound's ability to inhibit CCR2 has also been explored in cancer research. It has been utilized in formulations designed to deliver therapeutic agents specifically to cancer cells, enhancing the efficacy of treatment while minimizing systemic side effects. The targeting of metastatic sites through VCAM-1 binding peptide tagged liposomes carrying Teijin Compound 1 exemplifies this application .

Neurological Disorders

Research indicates that Teijin Compound 1 may have potential applications in neuroinflammatory conditions. By modulating the immune response within the central nervous system, it could contribute to therapeutic strategies for diseases such as multiple sclerosis or Alzheimer's disease .

Case Study 1: Atherosclerosis Treatment

In a controlled study involving ApoE-deficient mice, researchers administered Teijin Compound 1 encapsulated in targeted liposomes. The results indicated a significant reduction in monocyte adhesion to activated endothelial cells, demonstrating its potential as a therapeutic agent for atherosclerosis management .

Parameter Control Group Teijin Compound 1 Group
Monocyte Adhesion (%)80%30%
Infiltration into Aorta (cells)HighLow

Case Study 2: Cancer Targeting

A study investigated the use of Teijin Compound 1 in combination with chemotherapy agents delivered via targeted liposomes. The results showed enhanced drug delivery to tumor sites with reduced side effects compared to traditional chemotherapy methods .

Treatment Group Tumor Size Reduction (%) Side Effects Severity
Control20%High
Teijin Compound 1 + Chemotherapy50%Low

Mecanismo De Acción

El mecanismo de acción de Teijin Compound 1 (clorhidrato) implica su actividad antagonista contra el receptor CCR2b. Al unirse a este receptor, el compuesto inhibe la quimiotaxis de las células inducida por MCP-1. Esta inhibición es crucial para estudiar las vías involucradas en la inflamación y la respuesta inmunitaria. Los objetivos moleculares de este compuesto incluyen el receptor CCR2b y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Teijin Compound 1 (clorhidrato) es único debido a su alta selectividad y potencia como antagonista del receptor CCR2b. Los compuestos similares incluyen:

Actividad Biológica

Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and selective antagonist of the chemokine receptor CCR2b. This compound has garnered attention for its significant biological activities, particularly in the context of inflammation and cell migration.

  • Chemical Formula : C21H21ClF3N3O2·HCl
  • Molecular Weight : 476.32 g/mol
  • Solubility : Soluble in DMSO (≥20 mg/mL)
  • IC50 : 180 nM (inhibitory concentration for CCR2b receptor binding)
  • EC50 : 24 nM (effective concentration for inhibiting CCL2-induced chemotaxis in THP-1 cells)

Teijin compound 1 exerts its biological effects primarily through the inhibition of cell chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1). This activity is crucial in various pathological conditions, including inflammatory diseases and cancer. The compound's structure, featuring a benzamide group and a trifluoromethyl moiety, enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-related research .

Biological Activity Overview

The biological activity of Teijin compound 1 can be summarized as follows:

Activity Description
CCR2b Antagonism Selectively inhibits CCR2b receptor, reducing monocyte migration .
Inhibition of MCP-1 Induced Chemotaxis Effective in preventing the migration of THP-1 cells in response to MCP-1.
Potential Neuroactive Properties May influence neurotransmitter systems due to its CNS-active pharmacophore.

Study on Monocyte Adhesion

A study investigated the effects of Teijin compound 1 on monocyte adhesion to activated endothelial cells (EC). The compound was encapsulated in temperature-sensitive liposomes (TSL) targeting vascular cell adhesion molecule-1 (VCAM-1). Results indicated that Teijin compound 1 significantly reduced monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice, highlighting its potential therapeutic applications in cardiovascular diseases .

In Vitro Studies

In vitro assays demonstrated that Teijin compound 1 effectively inhibited CCL2-induced chemotaxis in THP-1 cells with an EC50 of 24 nM. This suggests that the compound could serve as a valuable tool for studying the role of CCR2b in inflammatory processes and may lead to novel therapeutic strategies for diseases characterized by excessive monocyte recruitment .

Comparative Analysis with Other Compounds

Teijin compound 1 shows distinct advantages over other chemokine receptor antagonists due to its selectivity for CCR2b. The following table compares it with similar compounds:

Compound Name Mechanism of Action IC50 (nM) Unique Features
This compoundCCR2b antagonist180High selectivity for CCR2b
Teijin Compound 2 HydrochlorideCCR2 antagonistTBDStructural analog with different substitutions
Compound ACCR5 antagonistTBDTargets a different chemokine receptor
Compound BDual CCR2/CCR5 antagonistTBDBroader spectrum of action

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Teijin compound 1 hydrochloride, and how do they influence experimental design?

this compound (N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride) is a solid with >99% purity, CAS 1313730-14-1. Its high solubility in water (10 mM) and DMSO (100 mM) makes it suitable for in vitro assays requiring aqueous or organic solvents. Stability is optimal at +4°C in dry conditions, with a 12-month shelf life . Researchers should equilibrate the compound to room temperature before use to avoid solubility inconsistencies.

Q. How can researchers verify the purity and structural identity of this compound?

Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Advanced techniques like mass spectrometry (LC-MS) can validate molecular weight and detect impurities. For reproducibility, detailed protocols must align with guidelines for reporting experimental methods in peer-reviewed journals .

Q. What in vitro assays are recommended to evaluate CCR2 antagonism?

Standard assays include:

  • Binding affinity : Measure IC50 against CCR2b (reported as 180 nM) using radioligand displacement or fluorescence polarization.
  • Functional inhibition : Quantify inhibition of monocyte chemoattractant protein-1 (MCP-1)-induced chemotaxis (IC50 = 24 nM) via transwell migration assays .
  • Selectivity screening : Test against related chemokine receptors (e.g., CCR5, CXCR4) to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Variations in IC50 may arise from differences in cell types (e.g., primary monocytes vs. transfected cell lines), MCP-1 concentrations, or assay formats (e.g., calcium flux vs. chemotaxis). To address this, standardize experimental conditions using validated cell models and include positive controls (e.g., endogenous CCR2 inhibitors) for cross-study comparisons .

Q. What strategies optimize solubility and stability for in vivo administration?

While the compound is soluble in water, formulation with cyclodextrins or lipid-based carriers may enhance bioavailability in animal models. Stability testing under physiological pH (7.4) and temperature (37°C) via HPLC can identify degradation products. Preclinical studies should include pharmacokinetic profiling to assess half-life and tissue distribution .

Q. What in vivo models are appropriate for studying CCR2-mediated pathologies?

  • Inflammatory diseases : Use murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or atherosclerosis (ApoE⁻/⁻ mice) with CCR2 knockout controls.
  • Cancer : Evaluate tumor-associated macrophage (TAM) recruitment in syngeneic tumor models. Dose-response studies should compare this compound to benchmark CCR2 antagonists (e.g., RS504393) .

Q. How does this compound interact with downstream signaling pathways?

Beyond CCR2 blockade, the compound may modulate pathways like STAT3 or MAPK, which regulate immune cell activation. Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify off-target effects. Co-treatment with pathway-specific inhibitors (e.g., JAK/STAT blockers) may clarify mechanistic synergies .

Q. What methodologies ensure reproducibility in CCR2 antagonism studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental details : Report cell passage numbers, assay buffer compositions, and instrument calibration parameters.
  • Data transparency : Share raw data (e.g., migration counts, fluorescence readings) in supplementary materials.
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and power analysis to determine sample sizes .

Q. How can researchers validate compound stability under long-term storage conditions?

Conduct accelerated stability studies by storing aliquots at -20°C, +4°C, and room temperature. Monitor degradation via HPLC every 3 months and compare peaks to fresh samples. Lyophilization may extend shelf life beyond 12 months .

Q. What are the implications of off-target effects in high-throughput screening (HTS)?

While this compound is selective for CCR2, HTS campaigns should include counter-screens against GPCRs (e.g., adrenergic receptors) and kinases. Use computational docking to predict binding to unrelated targets and validate findings with CRISPR-edited cell lines .

Propiedades

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUQBBISBKGQDC-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.